molecular formula C17H28BNO2Si B3251286 1-(Triisopropylsilyl)-1H-indole-3-boronic acid CAS No. 208655-73-6

1-(Triisopropylsilyl)-1H-indole-3-boronic acid

Cat. No.: B3251286
CAS No.: 208655-73-6
M. Wt: 317.3 g/mol
InChI Key: UWIXBYHAFCWSKZ-UHFFFAOYSA-N
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Description

1-(Triisopropylsilyl)-1H-indole-3-boronic acid is a boronic acid derivative featuring an indole ring substituted with a triisopropylsilyl group at the nitrogen atom and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 1-(Triisopropylsilyl)-1H-indole-3-boronic acid typically involves the protection of the indole nitrogen with a triisopropylsilyl group, followed by the introduction of the boronic acid moiety at the 3-position. One common method includes:

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

1-(Triisopropylsilyl)-1H-indole-3-boronic acid undergoes various chemical reactions, including:

Common reagents include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. Major products depend on the specific reaction but often include substituted indoles and biaryl compounds.

Scientific Research Applications

1-(Triisopropylsilyl)-1H-indole-3-boronic acid is utilized in various scientific research fields:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: The compound is used in the development of bioactive molecules and probes for biological studies.

    Medicine: It is investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound finds applications in material science and the development of advanced materials.

Mechanism of Action

The mechanism of action of 1-(Triisopropylsilyl)-1H-indole-3-boronic acid in chemical reactions involves the formation of reactive intermediates facilitated by the boronic acid and triisopropylsilyl groups. The boronic acid group participates in transmetalation steps in cross-coupling reactions, while the triisopropylsilyl group provides steric protection and can be selectively removed to reveal reactive sites on the indole ring .

Comparison with Similar Compounds

Similar compounds include other indole boronic acids and silyl-protected indoles, such as:

  • 1-(Trimethylsilyl)-1H-indole-3-boronic acid
  • 1-(Tert-butyldimethylsilyl)-1H-indole-3-boronic acid
  • 1-(Triisopropylsilyl)-1H-pyrrole-3-boronic acid

Compared to these compounds, 1-(Triisopropylsilyl)-1H-indole-3-boronic acid offers a unique combination of steric protection and reactivity, making it particularly useful in selective synthetic transformations .

Properties

IUPAC Name

[1-tri(propan-2-yl)silylindol-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BNO2Si/c1-12(2)22(13(3)4,14(5)6)19-11-16(18(20)21)15-9-7-8-10-17(15)19/h7-14,20-21H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIXBYHAFCWSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C2=CC=CC=C12)[Si](C(C)C)(C(C)C)C(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BNO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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